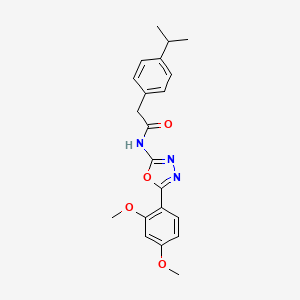
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide and its derivatives have been studied extensively for their inhibitory activities against various enzymes. These compounds have shown significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), suggesting potential applications in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).
Antibacterial and Antifungal Properties
Research has also highlighted the antibacterial and antifungal potential of these compounds. Some derivatives have shown good inhibitory effects against various strains of Gram-negative and Gram-positive bacteria, as well as fungal species, indicating their potential as antimicrobial agents (Nafeesa et al., 2017); (Gul et al., 2017).
α-Glucosidase Inhibitory Potential
These compounds have been evaluated for their α-glucosidase inhibitory potential, an important target in diabetes management. Some derivatives were found to be promising inhibitors, indicating their potential use in the treatment of diabetes (Iftikhar et al., 2019).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of certain derivatives have been explored. These compounds showed potent activity against Gram-positive bacteria and also demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting a role in cancer therapy (Al-Wahaibi et al., 2021).
Anti-inflammatory and Anti-thrombotic Effects
Some derivatives have shown promising anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. This suggests their potential use in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations have been conducted on these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are crucial for understanding the drug-like properties and therapeutic potential of these compounds (Faheem, 2018).
Other Applications
These compounds have also been studied for various other applications, including as corrosion inhibitors (Yıldırım & Cetin, 2008), and in the design of novel derivatives with diverse biological activities, such as anticonvulsant properties (Nath et al., 2021).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)15-7-5-14(6-8-15)11-19(25)22-21-24-23-20(28-21)17-10-9-16(26-3)12-18(17)27-4/h5-10,12-13H,11H2,1-4H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSKQZUKYVOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

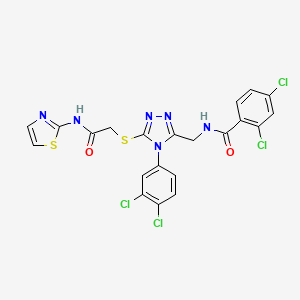
![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)
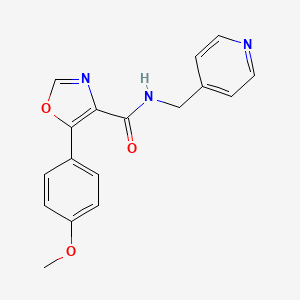
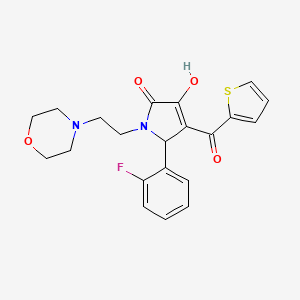
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
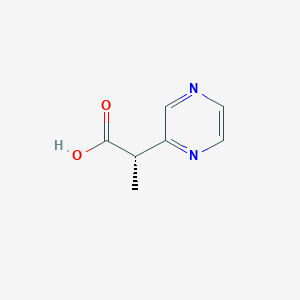
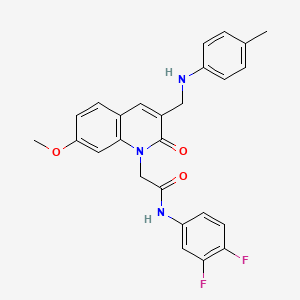
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
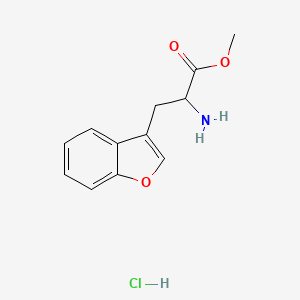
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
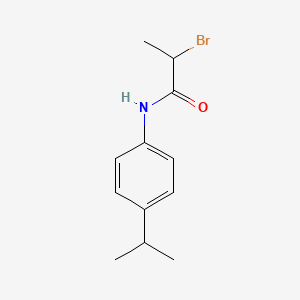
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)